(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thioxothiazolidinone core, which is a sulfur-containing heterocycle, and a dichlorobenzylidene moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 2,3-dichlorobenzaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene moiety, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thioxothiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2,3-Dichloro-2-butene: A structurally related compound with a dichlorobenzylidene moiety but lacking the thioxothiazolidinone core.
N’-(2,3-Dichlorobenzylidene)-2-((1-methyl-1H-benzimidazol-2-yl)thio)acetohydrazide: Another compound featuring a dichlorobenzylidene group but with different functional groups attached.
Uniqueness
(Z)-5-(2,3-dichlorobenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is unique due to its combination of a thioxothiazolidinone core and a dichlorobenzylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-7(2)16-12(17)10(19-13(16)18)6-8-4-3-5-9(14)11(8)15/h3-7H,1-2H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCGCGMPPDKBX-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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